trans-1-Boc-4-methylpyrrolidin-3-ol
Overview
Description
trans-1-Boc-4-methylpyrrolidin-3-ol: is a chemical compound with the molecular formula C10H19NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is commonly used in organic synthesis. The compound features a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom, which is often used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Boc-4-methylpyrrolidin-3-ol typically involves the protection of the amine group in 4-methylpyrrolidin-3-ol with a Boc group. This can be achieved by reacting 4-methylpyrrolidin-3-ol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: trans-1-Boc-4-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-methylpyrrolidin-3-one.
Reduction: Formation of 4-methylpyrrolidin-3-amine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: trans-1-Boc-4-methylpyrrolidin-3-ol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the structure-activity relationships of pyrrolidine derivatives. It is also employed in the synthesis of biologically active molecules.
Medicine: The compound is used in medicinal chemistry for the development of new drugs. Its derivatives have shown potential in treating various diseases, including cancer and neurological disorders.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of trans-1-Boc-4-methylpyrrolidin-3-ol involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing selective transformations to occur at other sites of the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
trans-1-Boc-4-hydroxypyrrolidine: Similar structure but lacks the methyl group.
trans-1-Boc-4-methylpyrrolidine: Similar structure but lacks the hydroxyl group.
trans-1-Boc-4-methylpiperidine: Similar structure but has a six-membered ring instead of a five-membered ring.
Uniqueness: trans-1-Boc-4-methylpyrrolidin-3-ol is unique due to the presence of both the Boc-protected amine and the hydroxyl group. This combination allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSRLPJZNWGMAM-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.